molecular formula C22H22Cl2N2O2 B11044391 3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11044391
M. Wt: 417.3 g/mol
InChI Key: MSQGTYXCOYTERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of a piperidine ring, a pyrrole ring, and chlorinated benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzyl and phenyl precursors, followed by the formation of the piperidine and pyrrole rings through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or reactive intermediates.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of simpler or less reactive products.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction could produce simpler derivatives of the original compound.

Scientific Research Applications

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[4-(4-chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological or therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)propane-1,3-dione
  • 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)butane-1,4-dione

Uniqueness

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22Cl2N2O2

Molecular Weight

417.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22Cl2N2O2/c23-17-3-1-15(2-4-17)13-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)19-7-5-18(24)6-8-19/h1-8,16,20H,9-14H2

InChI Key

MSQGTYXCOYTERD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.